molecular formula C7H2F6 B1586109 2,3,4-Trifluorobenzotrifluoride CAS No. 393-01-1

2,3,4-Trifluorobenzotrifluoride

Cat. No.: B1586109
CAS No.: 393-01-1
M. Wt: 200.08 g/mol
InChI Key: KJOHHPPNYVMWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluorobenzotrifluoride is an organic compound with the molecular formula C7H2F6. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Scientific Research Applications

2,3,4-Trifluorobenzotrifluoride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

2,3,4-Trifluorobenzotrifluoride is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trifluorobenzotrifluoride can be synthesized through several methods. One common method involves the reaction of 2,3,4-trifluorobenzoic acid with trifluoromethylating agents. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical reactors and purification systems to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation reactions can produce corresponding acids or alcohols .

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorobenzotrifluoride involves its interaction with various molecular targets. The trifluoromethyl group and fluorine atoms enhance the compound’s reactivity and stability, making it a valuable building block in organic synthesis. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluorobenzotrifluoride: Another fluorinated benzene derivative with similar properties but different substitution patterns.

    1,3,5-Trifluorobenzene: A simpler fluorinated benzene compound with only three fluorine atoms.

Uniqueness

2,3,4-Trifluorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both trifluoromethyl and fluorine groups enhances its reactivity and makes it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

1,2,3-trifluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHHPPNYVMWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370086
Record name 2,3,4-Trifluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-01-1
Record name 2,3,4-Trifluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-trifluoro-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trifluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,3,4-Trifluorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
2,3,4-Trifluorobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
2,3,4-Trifluorobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
2,3,4-Trifluorobenzotrifluoride
Reactant of Route 6
2,3,4-Trifluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.